molecular formula C48H36CuN4O4 B14889001 Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin

Copper 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin

Cat. No.: B14889001
M. Wt: 796.4 g/mol
InChI Key: SRXJYJQOZHEHQG-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel This compound is a metalloporphyrin, which is a type of porphyrin complexed with a metal ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the reaction of 3-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst to form the porphyrin macrocycle. This is followed by the insertion of a nickel ion into the porphyrin ring. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Trifluoroacetic acid or acetic acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Large-scale reactors: for the initial condensation reaction

    Purification steps: such as column chromatography or recrystallization

    Metal insertion: using nickel salts like nickel acetate or nickel chloride under controlled conditions

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:

    Oxidation: The porphyrin ring can be oxidized to form oxoporphyrins.

    Reduction: The nickel center can be reduced to different oxidation states.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation: Oxoporphyrins or hydroxyporphyrins.

    Reduction: Nickel(II) or Nickel(0) porphyrins.

    Substitution: Various substituted porphyrins depending on the reagent used.

Scientific Research Applications

5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic reactions, including oxidation and hydrogenation reactions.

    Biology: Studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the development of sensors and as a component in materials for electronic devices.

Mechanism of Action

The mechanism by which 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel exerts its effects involves the interaction of the nickel center with various substrates. The porphyrin ring acts as a ligand, stabilizing the nickel ion and facilitating its interaction with other molecules. The molecular targets and pathways involved include:

    Catalysis: The nickel center can activate molecular oxygen or hydrogen, facilitating oxidation or reduction reactions.

    Photosensitization: The compound can generate reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.

Comparison with Similar Compounds

  • 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel
  • 5,10,15,20-Tetrakis(2-methoxyphenyl)porphyrinatonickel
  • 5,10,15,20-Tetrakis(3,4-dimethoxyphenyl)porphyrinatonickel

Uniqueness: 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic and photodynamic applications compared to its analogs.

Properties

Molecular Formula

C48H36CuN4O4

Molecular Weight

796.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

SRXJYJQOZHEHQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2]

Origin of Product

United States

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